

spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives

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Compound of Interest

3-Bromo-5-chloropyrazine-2carbonitrile

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A Comparative Spectroscopic Analysis of Pyrazine-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of pyrazine-2-carbonitrile and its derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights into the structural and electronic characteristics of these compounds, which are of significant interest in medicinal chemistry and materials science.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a series of 5-substituted pyrazine-2-carbonitrile derivatives. These substituents have been chosen to represent a range of electronic effects, from electron-donating to electron-withdrawing groups, to illustrate their influence on the spectroscopic properties of the pyrazine ring.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃



Substituent (at C-5)	H-3	H-6	Other Protons
-H (Pyrazine-2- carbonitrile)	8.86 (d, J = 1.6 Hz)	8.72 (dd, J = 2.5, 1.6 Hz)	9.21 (d, J = 2.5 Hz, H- 2)
-CH₃ (5- methylpyrazine-2- carbonitrile)	8.65 (s)	8.55 (s)	2.65 (s, 3H, CH₃)
-Br (5-bromopyrazine- 2-carbonitrile)	8.85 (d, J = 1.5 Hz)	8.95 (d, J = 1.5 Hz)	-
-NH ₂ (5- aminopyrazine-2- carbonitrile)	8.35 (d, J = 1.5 Hz)	7.95 (d, J = 1.5 Hz)	5.10 (br s, 2H, NH ₂)
-OCH₃ (5- methoxypyrazine-2- carbonitrile)	8.30 (d, J = 1.3 Hz)	8.15 (d, J = 1.3 Hz)	4.05 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃



Substitue nt (at C-5)	C-2	C-3	C-5	C-6	C≡N	Other Carbons
-H (Pyrazine- 2- carbonitrile)	145.5	147.8	144.1	143.8	115.6	-
-CH₃ (5- methylpyra zine-2- carbonitrile	144.8	146.5	155.3	142.9	115.8	21.8 (CH₃)
-Br (5- bromopyra zine-2- carbonitrile	143.5	148.2	133.1	145.0	115.2	-
-NH ₂ (5- aminopyra zine-2- carbonitrile	142.1	140.5	157.2	135.8	116.5	-
-OCH₃ (5- methoxypy razine-2- carbonitrile	142.5	138.9	160.5	130.2	116.8	55.7 (OCH₃)

Table 3: FTIR Characteristic Absorption Bands (cm⁻¹) (KBr Pellet)



Substituent (at C-5)	ν(C≡N)	ν(C=N) / ν(C=C) (ring)	Other Key Bands
-H (Pyrazine-2-carbonitrile)	2240	1583, 1525, 1481	3132, 1171, 1089, 1021, 870
-CH₃ (5- methylpyrazine-2- carbonitrile)	2238	1575, 1510, 1470	2925 (C-H stretch), 1380 (C-H bend)
-Br (5-bromopyrazine- 2-carbonitrile)	2242	1560, 1495, 1450	1050 (C-Br stretch)
-NH ₂ (5- aminopyrazine-2- carbonitrile)	2230	1620, 1550, 1480	3450, 3320 (N-H stretch)
-OCH ₃ (5- methoxypyrazine-2- carbonitrile)	2235	1590, 1520, 1460	2850 (C-H stretch), 1250 (C-O stretch)

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)



Substituent (at C-5)	[M]+	[M-HCN]+	[M- Substituent]+	Other Characteristic Fragments
-H (Pyrazine-2- carbonitrile)	105	78	-	51
-CH₃ (5- methylpyrazine- 2-carbonitrile)	119	92	104	65, 51
-Br (5- bromopyrazine- 2-carbonitrile)	183/185	156/158	104	77
-NH ₂ (5- aminopyrazine-2- carbonitrile)	120	93	104	66
-OCH₃ (5- methoxypyrazine -2-carbonitrile)	135	108	104	93 (loss of CH ₂ O), 78

Table 5: UV-Vis Spectroscopic Data (in Methanol)



Substituent (at C-5)	λmax 1 (nm) (π → π)	ε (L·mol⁻¹·cm⁻¹)	λmax 2 (nm) (n → π)	ε (L·mol ⁻¹ ·cm ⁻¹)
-H (Pyrazine-2- carbonitrile)	260	~8000	315	~1000
-CH₃ (5- methylpyrazine- 2-carbonitrile)	265	~8500	320	~1100
-Br (5- bromopyrazine- 2-carbonitrile)	268	~9000	325	~1200
-NH ₂ (5- aminopyrazine-2- carbonitrile)	285	~12000	340	~1500
-OCH₃ (5- methoxypyrazine -2-carbonitrile)	275	~10000	330	~1300

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
- Sample Preparation: Approximately 5-10 mg of the pyrazine-2-carbonitrile derivative was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
- ¹H NMR Parameters:

Pulse Program: zg30

• Number of Scans: 16



Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

¹³C NMR Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

 Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: Thermo Nicolet 6700 FT-IR spectrometer or equivalent, equipped with a DTGS detector.
- Sample Preparation: Solid samples were prepared as potassium bromide (KBr) pellets.
 Approximately 1-2 mg of the sample was finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[2]
- FTIR Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

 Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peak positions are reported in



wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

- Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source.
- Sample Preparation (ESI): Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 μg/mL.[3] The solution was infused directly into the ESI source.
- ESI-MS Parameters:
 - Ionization Mode: Positive
 - Capillary Voltage: 3500 V
 - Nebulizer Pressure: 15 psi
 - Drying Gas Flow: 12 L/min
 - Drying Gas Temperature: 300 °C
- EI-MS Parameters:
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
- Data Processing: The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: Recording double-beam spectrophotometer with a photometric accuracy of ±0.02 absorbance units.
- Sample Preparation: Solutions of the pyrazine-2-carbonitrile derivatives were prepared in methanol at a concentration that resulted in an absorbance maximum between 0.5 and 1.5.



[4]

• UV-Vis Parameters:

• Wavelength Range: 200-400 nm

Scan Speed: Medium

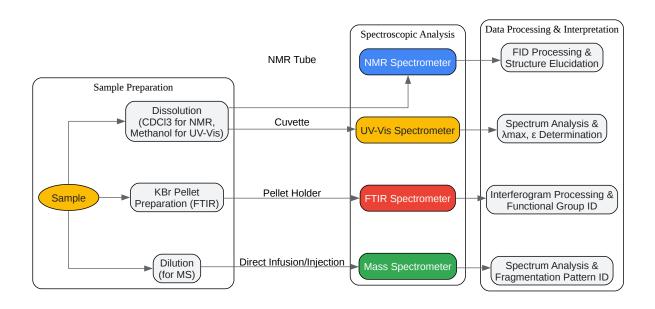
o Slit Width: 1.0 nm

Data Processing: The absorbance spectrum was recorded against a methanol blank. The
wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε)
were determined.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

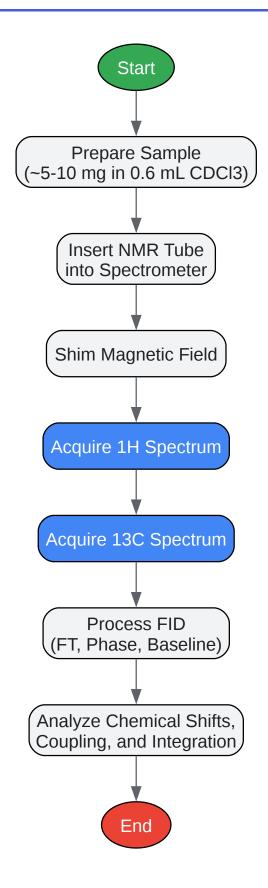




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Caption: General workflow for spectroscopic analysis.

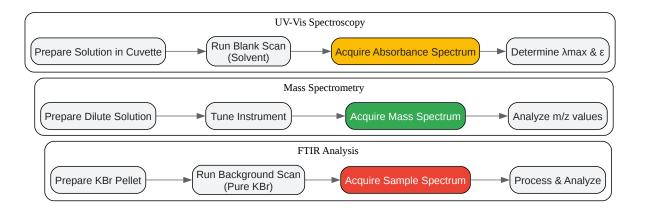




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Caption: Detailed workflow for NMR analysis.





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Caption: Workflows for FTIR, MS, and UV-Vis.

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